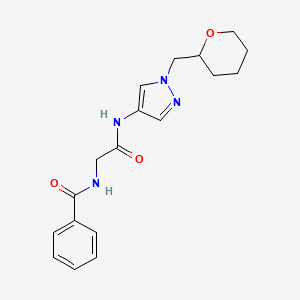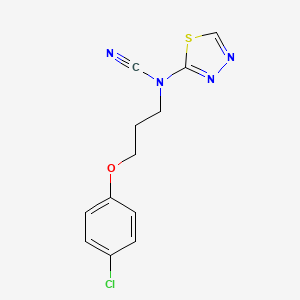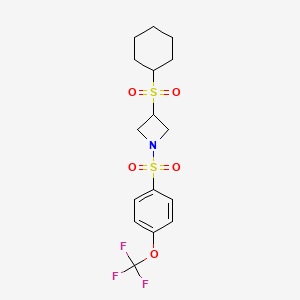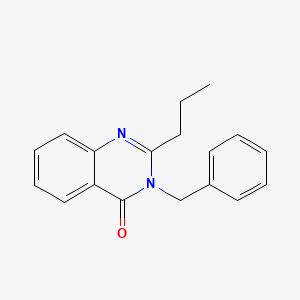![molecular formula C14H9ClF2O2 B2564383 (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone CAS No. 1097076-61-3](/img/structure/B2564383.png)
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is a chemical compound with the CAS Number: 1097076-61-3 . It has a molecular weight of 282.67 . The IUPAC name for this compound is (4-chlorophenyl)[3-(difluoromethoxy)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is 1S/C14H9ClF2O2/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17/h1-8,14H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone” is a powder that is stored at room temperature .科学的研究の応用
Synthesis and Characterization
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone and its derivatives have been the subject of various studies focusing on their synthesis and structural characterization. These compounds are synthesized through various chemical reactions, including the Friedel–Crafts acylation, and are characterized using spectroscopic techniques. The synthesis process often explores the efficiency of different catalysts and reaction conditions to optimize yield and purity. Characterization involves confirming the structure through spectroscopic methods and X-ray crystallography, which provides insights into the molecular geometry, electronic structure, and potential functional applications of these compounds (Zabiulla et al., 2016).
Biological Activities
Research into the biological activities of methanone derivatives, including (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone, has demonstrated their potential in antimicrobial and antioxidant applications. Studies have shown that these compounds possess significant antimicrobial properties against a variety of bacterial and fungal species. Their antioxidant activity is evaluated using various assays, indicating their potential in scavenging free radicals and acting as effective antioxidants. Such properties suggest their application in the development of new therapeutic agents with antimicrobial and antioxidant capabilities (G. Thirunarayanan, 2016).
Antitubercular Activities
Methanone derivatives have also been investigated for their antitubercular activities. Studies focus on synthesizing and testing these compounds against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Some derivatives have shown promising minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of M. tuberculosis. This research highlights the potential of (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone derivatives in contributing to the development of new antitubercular agents (N. Dwivedi et al., 2005).
Molecular Docking and Quantum Chemical Studies
Further research into (4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone derivatives involves molecular docking and quantum chemical studies to explore their interactions with biological molecules and to predict their reactivity. These studies help in understanding the molecular basis of their biological activities, facilitating the design of more potent and selective compounds. Through computational methods such as Density Functional Theory (DFT), researchers can predict the stability, electronic structure, and reactivity of these compounds, guiding the synthesis of novel derivatives with improved biological activities (C. Sivakumar et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(4-chlorophenyl)-[3-(difluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2O2/c15-11-6-4-9(5-7-11)13(18)10-2-1-3-12(8-10)19-14(16)17/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPIGEFGLKTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)sulfanylacetate](/img/structure/B2564306.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)

![5-Methyl-3-(2-thienyl)-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2564310.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)

![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564322.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)